molecular formula C16H17F2N3OS B2670898 3,4-difluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide CAS No. 1705308-86-6

3,4-difluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

Cat. No. B2670898
CAS RN: 1705308-86-6
M. Wt: 337.39
InChI Key: YFQKZEPCSQNHAY-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide, also known as DTPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. DTMP is a small molecule that belongs to the class of benzamides, which are known for their ability to modulate various biological pathways.

Scientific Research Applications

Metabolism and Pharmacokinetics
Research into compounds structurally related to 3,4-difluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide has focused on their metabolism and pharmacokinetics. For example, studies on orexin receptor antagonists and antineoplastic tyrosine kinase inhibitors provide insights into the disposition of related molecules in the body, their metabolic pathways, and the role of specific molecular structures in their metabolic stability and clearance (Renzulli et al., 2011); (Gong et al., 2010). These studies underscore the importance of thorough metabolic and pharmacokinetic profiling in the development of new pharmaceuticals.

Synthesis and Chemical Analysis
The synthesis and structural elucidation of compounds with similar chemical scaffolds, such as piperidine-based 1,3-thiazole derivatives, have been explored for their potential in various therapeutic applications, including anti-arrhythmic and antimicrobial activities (Abdel‐Aziz et al., 2009); (Anuse et al., 2019). These findings highlight the versatility of such compounds in drug design and the importance of innovative synthetic approaches.

Nonlinear Optical Properties
Investigations into the optical properties of piperidine derivatives reveal their potential as materials for optical limiting applications. For instance, studies on 4-methyl-N-((1-(4-methylbenzoyl)piperidin-4-yl)methyl)-benzamide demonstrate its efficacy as a passive optical limiting material with promising linear and third-order nonlinear optical characteristics, indicating its utility in laser device applications (Prathebha et al., 2022).

Antiproliferative Effects
Compounds structurally akin to this compound have been assessed for their antiproliferative effects against various cancer cell lines. These studies contribute to the understanding of the molecular mechanisms underlying their cytotoxic activities and pave the way for the development of new anticancer agents (Kumar et al., 2014).

properties

IUPAC Name

3,4-difluoro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3OS/c17-13-4-3-12(8-14(13)18)15(22)20-9-11-2-1-6-21(10-11)16-19-5-7-23-16/h3-5,7-8,11H,1-2,6,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQKZEPCSQNHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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